Potent Displacement of a Tau Aggregate Probe (IC50 = 1.41 nM) Differentiates 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine from Inactive Analogs
In a direct binding assay, 5-(2-Benzylpyrimidin-4-yl)-4-methylthiazol-2-amine demonstrated potent displacement of the fluorescent probe thiazine red R from human Tau protein aggregates, with a reported IC50 value of 1.41 nM [1]. This value quantifies the compound's ability to compete for the same binding site on Tau fibrils. In contrast, the closely related aminopyrimidine-thiazole, Thiazovivin (CAS 1226056-71-8), exhibits a distinct primary pharmacology as a ROCK inhibitor (IC50 ~0.5 μM), and there is no reported binding data to suggest it interacts with Tau aggregates [2]. This demonstrates that the 2-benzyl substituent on the pyrimidine ring of the target compound confers a specific and potent binding interaction that is not shared by all members of this structural class.
| Evidence Dimension | Binding affinity to human Tau protein aggregates |
|---|---|
| Target Compound Data | IC50 = 1.41 nM |
| Comparator Or Baseline | Thiazovivin (CAS 1226056-71-8): No reported activity |
| Quantified Difference | Qualitative difference in primary target engagement (Tau binding vs. ROCK inhibition) |
| Conditions | Fluorimetric displacement assay using thiazine red R probe and human Tau aggregates expressed in E. coli; measurement taken after 30 minutes. |
Why This Matters
For researchers investigating tauopathies or developing chemical probes for Tau aggregates, this specific compound offers a validated, sub-nanomolar affinity that is absent in a structural analog, making it the appropriate choice for this specific target.
- [1] BindingDB. (n.d.). BDBM50402408 (CHEMBL2203332): Affinity Data for Microtubule-associated protein tau (Human). View Source
- [2] Chembase. (n.d.). Thiazovivin (CAS 1226056-71-8): ROCK Inhibitor Profile. Vendor Technical Datasheet. View Source
